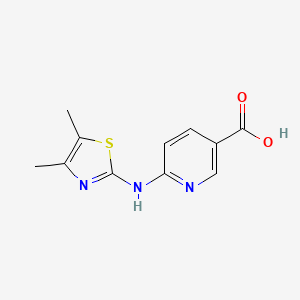

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid

Beschreibung

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid (CAS: 1273946-12-5) is a heterocyclic compound combining a nicotinic acid backbone with a 4,5-dimethylthiazol-2-ylamino substituent. This compound is structurally distinct from common thiazole derivatives like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which contains a tetrazolium ring instead of a pyridine-carboxylic acid system .

Its synthesis and applications are less documented compared to MTT, a widely used reagent in cell viability assays.

Eigenschaften

IUPAC Name |

6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-9-4-3-8(5-12-9)10(15)16/h3-5H,1-2H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUBFDFOIBKCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is synthesized from 6-amino nicotinic acid. The synthetic route involves the reaction of 6-amino nicotinic acid with 4,5-dimethylthiazol-2-ylamine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid.

Wissenschaftliche Forschungsanwendungen

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antiproliferative properties and potential use in cancer research.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes, such as inhibition of cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Differences

Table 1: Structural and Functional Comparison

Key Observations:

- MTT vs. 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid: MTT’s tetrazolium ring is reduced to formazan in metabolically active cells, making it a redox indicator. In contrast, the carboxylic acid group in 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid may enable interactions with metal ions or enzymes, but its redox activity is uncharacterized .

- Nicotinic acid derivatives: Unlike nicotinic acid, which participates in NAD+ biosynthesis, the dimethylthiazolamino substituent in 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid likely alters its metabolic pathway interactions. The thiazole group may enhance membrane permeability compared to unmodified nicotinic acid .

Pharmacokinetic and Toxicity Data

No direct studies on the pharmacokinetics or toxicity of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid are available in the provided evidence. However, inferences can be drawn from structurally related compounds:

- MTT : Low cytotoxicity in assays but requires metabolic reduction for activity. Its bromide counterion may contribute to ionic interactions .

- Nicotinic acid: Well-characterized safety profile at therapeutic doses but may cause flushing at high concentrations. The thiazole modification in 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid could alter toxicity, necessitating empirical validation .

Biologische Aktivität

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, including antioxidant, anticancer, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the presence of a thiazole ring and an amino group attached to the nicotinic acid structure. This unique configuration is believed to contribute to its diverse biological effects.

Antioxidant Activity

Research has demonstrated that several derivatives of nicotinic acid exhibit significant antioxidant properties. For instance, a study highlighted that certain nicotinic acid derivatives showed superoxide dismutase (SOD) levels comparable to ascorbic acid, indicating their potential as effective antioxidants . The antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases.

Anticancer Activity

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, a derivative exhibited higher selectivity towards the HCT-15 colorectal cancer cell line compared to sorafenib, with an IC50 value of approximately 0.068 μM . The compound induced apoptosis in cancer cells, evidenced by increased caspase-3 levels, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-15 | 0.068 | VEGFR-2 inhibition and apoptosis induction |

| MCF-7 | N/A | Cytotoxicity assessment ongoing |

| A549 | N/A | Cytotoxicity assessment ongoing |

Antiviral Activity

In the context of viral infections, compounds similar to 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid have shown promise against the Hepatitis B virus (HBV). A related compound, 6-Aminonicotinamide (6-AN), demonstrated significant antiviral activity by reducing HBsAg levels in vitro and in vivo . This suggests that derivatives of nicotinic acid may offer new therapeutic avenues for treating viral infections.

The mechanisms underlying the biological activities of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid include:

- VEGFR Inhibition : The compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways contributes to its anticancer effects.

- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 indicate that the compound can trigger programmed cell death in cancer cells.

- Antioxidant Mechanisms : By enhancing SOD activity, it may mitigate oxidative damage within cells.

Case Studies

Several case studies have reported on the efficacy of nicotinic acid derivatives in clinical and preclinical settings:

- Cancer Treatment : A study involving various human cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects while maintaining low toxicity towards normal cells .

- Hepatitis B Treatment : In a preclinical trial using mouse models, 6-Aminonicotinamide was found to significantly inhibit HBV replication and reduce viral load, highlighting the antiviral potential of related compounds .

Q & A

Q. What strategies validate the compound’s role in heterogeneous catalytic systems (e.g., as a ligand)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.